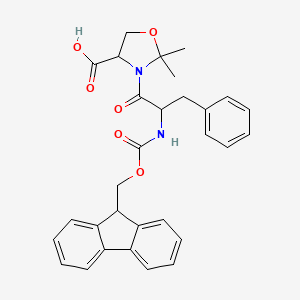

Fmoc-Phe-Ser(Psi(Me,MePro)-OH

Description

Significance of Peptide Backbone Modifications in Advanced Peptide Chemistry

Modifications to the peptide backbone are a cornerstone of modern peptide chemistry, offering a powerful toolkit to fine-tune the physicochemical and biological properties of peptides. rsc.org These alterations can profoundly influence a peptide's conformation, stability, and ability to interact with biological targets. rsc.orgrsc.org By strategically altering the peptide's core structure, researchers can enhance proteolytic stability, a crucial factor for the development of peptide-based drugs which are often susceptible to rapid degradation by enzymes in the body. nih.gov Furthermore, backbone modifications can modulate a peptide's folding ability, solubility, and aggregation behavior, thereby facilitating the synthesis and purification of challenging sequences. rsc.org The introduction of non-natural amino acids, N-methylation, and the formation of heterocyclic units within the backbone are just a few examples of the diverse modifications employed to create peptides with novel functions and improved therapeutic potential. rsc.orgbachem.comfrontiersin.org

The Role of Pseudoproline Dipeptides in Overcoming Synthetic and Conformational Challenges in Peptide Synthesis

Among the various backbone modifications, the introduction of pseudoproline dipeptides has emerged as a particularly effective strategy for mitigating the challenges associated with peptide synthesis, especially in the context of Fmoc-based solid-phase peptide synthesis (SPPS). chempep.com Pseudoproline dipeptides are specialized building blocks derived from serine, threonine, or cysteine residues. chempep.comwikipedia.org These dipeptides feature a reversibly protected oxazolidine (B1195125) or thiazolidine (B150603) ring, which mimics the kink-inducing conformational properties of proline. chempep.comiris-biotech.de This "kink" disrupts the formation of inter-chain hydrogen bonds that lead to the formation of β-sheet structures, a primary cause of peptide aggregation during synthesis. iris-biotech.depeptide.com By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved coupling efficiency, higher yields, and purer crude products. chempep.commerckmillipore.com The temporary nature of the pseudoproline modification is also a key advantage; the native serine or threonine residue is readily regenerated during the final trifluoroacetic acid (TFA) cleavage step of the synthesis. iris-biotech.depeptide.com

Academic and Research Context of Fmoc-Phenylalanine-Serine(N,N-dimethylproline Pseudoproline)-OH (Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH)

Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH is a specific and highly valuable pseudoproline dipeptide. It consists of a phenylalanine residue linked to a serine residue that has been modified to form a dimethylated pseudoproline ring. The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in SPPS. This particular dipeptide is designed to be incorporated into peptide sequences containing the Phe-Ser motif. Its use is particularly advantageous in the synthesis of long or difficult peptides where this sequence is present, as it effectively breaks up potential aggregation sites. sigmaaldrich.com The unique structure of this compound, with its pre-formed dipeptide unit, circumvents the sterically hindered acylation of the pseudoproline nitrogen, a step that would otherwise be challenging. sigmaaldrich.com

Research Rationale and Scope of Academic Inquiry for Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH

The primary rationale for the use of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH in academic and industrial research is its proven ability to enhance the efficiency and success rate of synthesizing complex peptides. merckmillipore.comchemimpex.com Research has demonstrated its effectiveness in producing peptides that were previously considered difficult or even "inaccessible" using standard synthetic protocols. acs.org Academic inquiry into this compound and pseudoproline technology, in general, focuses on several key areas. These include exploring the scope and limitations of their use with various amino acid sequences, developing new types of pseudoproline dipeptides, and investigating their impact on the final conformation and biological activity of the synthesized peptides. acs.org Furthermore, researchers are actively exploring the application of this technology in the synthesis of peptide-based drugs, including therapeutics targeting specific biological pathways and diagnostic tools. chemimpex.combiosynth.com

Interactive Data Table: Properties of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH

| Property | Value |

| Chemical Formula | C30H30N2O6 |

| Molecular Weight | 514.57 g/mol |

| Appearance | Powder |

| Primary Application | Fmoc solid-phase peptide synthesis |

| Key Functional Group | Hydroxyl |

| Storage Temperature | 2-8°C |

| CAS Number | 878797-01-4 |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH | Fmoc-Phenylalanine-Serine(N,N-dimethylproline Pseudoproline)-OH |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Phe | Phenylalanine |

| Ser | Serine |

| Psi(Me,Me)Pro | N,N-dimethylproline Pseudoproline |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-Phase Peptide Synthesis |

| Cys | Cysteine |

| Thr | Threonine |

Properties

Molecular Formula |

C30H30N2O6 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35) |

InChI Key |

PQJUKTSKOYOXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fmoc Phe Ser Psi Me,mepro Oh and Its Integration

Strategies for the Preparation of Pseudoproline Dipeptide Precursors: Focus on Serine-Based Derivatives

The synthesis of pseudoproline dipeptides, which are derived from serine (Ser), threonine (Thr), or cysteine (Cys), is a critical first step for their application in peptide chemistry. chempep.com These building blocks are designed to be reversibly protected as oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) rings. chempep.com For serine-based derivatives like Fmoc-Phe-Ser(Psi(Me,MePro)-OH), two primary preparative strategies have been established. chempep.comwikipedia.org

The first method is the in situ acylation of a pre-formed serine-derived oxazolidine. chempep.comthieme-connect.de In this approach, the oxazolidine is acylated using highly activated amino acid derivatives, such as amino acid fluorides or N-carboxyanhydrides (NCAs). chempep.comthieme-connect.de

The second, and more commonly preferred, strategy is the direct insertion of the oxazolidine ring system into a pre-existing dipeptide. chempep.comwikipedia.orgepfl.ch This "post-insertion" method involves reacting a side-chain unprotected dipeptide, such as Fmoc-Phe-Ser-OH, with dimethoxypropane (a source for acetone) to form the 2,2-dimethyloxazolidine (B1633789) ring. chempep.comepfl.ch This approach is generally favored due to its higher efficiency and greater compatibility with a broader range of synthetic protocols. chempep.com

Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of the this compound) Unit

The primary application of this compound) is as a strategic building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.com It is particularly valuable for the synthesis of "difficult sequences"—peptides prone to aggregation, poor solvation, and consequently, low coupling efficiencies. chempep.com Peptide chain aggregation, often driven by the formation of intermolecular β-sheet structures, can hinder reagent access to the N-terminus of the growing peptide, leading to incomplete reactions and the formation of deletion sequences. wikipedia.orgchempep.com

The incorporation of the this compound) unit disrupts these secondary structures. chempep.com The oxazolidine ring introduces a "kink" into the peptide backbone, similar to that induced by proline, which favors a cis-amide bond conformation. chempep.comthieme-connect.de This conformational disruption prevents interchain hydrogen bonding, thereby enhancing the solvation of the peptide-resin and improving the accessibility of the reactive sites. chempep.com

The protocol for its use is straightforward: the dipeptide is introduced in a single coupling step, substituting for the sequential addition of Fmoc-Ser and Fmoc-Phe residues. wikipedia.orgsigmaaldrich.com This not only addresses aggregation issues but also has the advantage of extending the peptide chain by two residues at once, which avoids the challenge of acylating the sterically hindered nitrogen of the pseudoproline ring. sigmaaldrich.comsigmaaldrich.com

Optimized Coupling Conditions and Reagent Selection for Pseudoproline Incorporation

The successful incorporation of the bulky this compound) dipeptide relies on optimized coupling conditions. Standard Fmoc SPPS coupling reagents are generally effective. chempep.com Using a 5-fold excess of an activated pseudoproline dipeptide typically ensures that coupling reactions are completed within one hour. sigmaaldrich.com

Key factors for optimization include the choice of activating reagents, solvents, and the solid support. Phosphonium- and aminium-based reagents are highly effective. Microwave-assisted coupling can also be employed to accelerate the reaction, which is particularly useful for synthesizing long peptides. chempep.com The choice of resin is also important; low-aggregation supports like 2-chlorotrityl or ChemMatrix resins, especially polyethylene (B3416737) glycol (PEG)-based resins, often yield superior results when used in combination with pseudoprolines. chempep.comwikipedia.org

| Coupling Reagent | Abbreviation | Reagent Type | Notes |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium (B103445) | One of the earliest phosphonium salt reagents. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Phosphonium | Commonly used for pseudoproline incorporation. sigmaaldrich.com |

| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP® | Phosphonium | Effective for difficult couplings, including acylation of hindered amines. sigmaaldrich.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium | A standard and widely used coupling reagent in Fmoc-SPPS. chempep.comsigmaaldrich.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium | Highly efficient, often used for challenging couplings. sigmaaldrich.com |

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole (B26582) | DIC/HOBt | Carbodiimide | A classic and cost-effective coupling cocktail. chempep.com |

Cleavage and Deprotection Strategies for Peptides Containing this compound)

A key feature of the pseudoproline moiety is its stability under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF), yet its lability to strong acid. chempep.comchempep.com The oxazolidine ring of the this compound) unit is readily cleaved during the final deprotection step, which simultaneously removes the peptide from the resin and cleaves the side-chain protecting groups. wikipedia.org

This cleavage is typically achieved using standard trifluoroacetic acid (TFA)-based cocktails. chempep.comsigmaaldrich.com The acidic treatment hydrolyzes the oxazolidine ring, regenerating the native serine residue and the original peptide backbone structure. sigmaaldrich.compeptide.com The process is generally efficient, with complete regeneration of the serine residue typically occurring within 2-3 hours under standard conditions. sigmaaldrich.com

| Cleavage Cocktail Composition | Typical Use Case | Reaction Time |

|---|---|---|

| TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | Standard cocktail for most peptides. TIS scavenges carbocations. | 2-3 hours sigmaaldrich.com |

| TFA / Dithiothreitol (DTT) / Water / TIS (89:6:5:1) | Used for peptides containing arginine and other sensitive residues. | ~2 hours researchgate.net |

| TFA / Water (95:5) | Simple cocktail for peptides without sensitive residues like Trp, Met, or Cys. | 2-3 hours |

| Reagent K: TFA / Phenol / Water / Thioanisole / TIS (82.5:5:5:5:2.5) | A robust cocktail for complex peptides with multiple sensitive residues. | 2-4 hours |

Solution-Phase Synthetic Approaches to this compound)

While this compound) is predominantly used in SPPS, its synthesis and application are also relevant to solution-phase methodologies. The preparation of the dipeptide building block itself, particularly via the "post-insertion" method, is a solution-phase synthesis where a dipeptide like Fmoc-Phe-Ser is reacted with dimethoxypropane. chempep.comepfl.ch

Furthermore, pseudoproline-containing peptides have demonstrated enhanced solubility compared to their native counterparts. chempep.compeptide.com This property is highly advantageous in convergent or fragment-based peptide synthesis, a strategy often employed for the large-scale production of peptides. merckmillipore.com In this approach, fully protected peptide fragments are synthesized (often via SPPS) and then coupled together in solution. merckmillipore.com The improved solubility of fragments containing a pseudoproline can facilitate these solution-phase coupling reactions, allowing for higher concentrations and potentially improving reaction rates and yields. merckmillipore.com

Stereochemical Control and Diastereoselectivity in the Synthesis of Psi(Me,MePro) Moieties

The stereochemical integrity of peptides is paramount for their biological activity. In the synthesis of this compound) and its incorporation into peptides, stereochemical control is maintained by utilizing enantiomerically pure starting materials. The synthesis begins with the L-isomers of phenylalanine and serine, and the subsequent peptide coupling and protection steps are designed to prevent racemization. broadpharm.comnih.gov

The formation of the Psi(Me,MePro) moiety involves the reaction of the serine side-chain hydroxyl and backbone amide nitrogen with acetone (B3395972). chempep.com This creates an oxazolidine ring. The original alpha-carbon of serine becomes the C4 position of this ring, and its (S)-configuration is preserved during the reaction. The C2 position of the ring, formed from the carbonyl carbon of acetone, is substituted with two identical methyl groups. As a result, this C2 carbon is not a stereocenter, which simplifies the stereochemical outcome as no new diastereomers are generated at this position. chempep.com Therefore, the stereochemistry of the final dipeptide is dictated by the configuration of the parent amino acids.

Exploration of Monomeric Fmoc-Ser(Psi(Me,MePro)-OH) for Peptide Elongation

Traditionally, pseudoprolines are incorporated as dipeptide units. bachem.com This is done to bypass the difficult and often low-yield coupling of an incoming amino acid to the sterically hindered and less nucleophilic secondary amine of the pseudoproline ring. wikipedia.orgpeptide.com However, this reliance on dipeptides can be limiting, as the required dipeptide may not be commercially available or may be prohibitively expensive. acs.org

Recent research has successfully explored the use of monomeric building blocks, such as Fmoc-Ser(Psi(Me,MePro)-OH), for peptide elongation. iris-biotech.denih.gov Studies have shown that the direct acylation of the resin-bound pseudoproline monomer is indeed feasible and can proceed with high efficiency when powerful, modern coupling methods are employed. acs.orgnih.gov This development significantly broadens the utility of pseudoproline technology, allowing for their introduction into peptide sequences containing non-natural or rare amino acids for which the corresponding dipeptide is not available. iris-biotech.deiris-biotech.de One study demonstrated that the acylation of Ser(ψMe,MePro) with various Fmoc-amino acids, including hindered ones, could be achieved in excellent yields. acs.org

| Fmoc-Amino Acid Used for Acylation | Coupling Method | Acylation Yield |

|---|---|---|

| Fmoc-Gly-OH | DIC/OxymaPure & HATU/DIEA | >96% |

| Fmoc-Phe-OH | DIC/OxymaPure & HATU/DIEA | >96% |

| Fmoc-Ile-OH | DIC/OxymaPure & HATU/DIEA | >96% |

| Fmoc-Thr(tBu)-OH | DIC/OxymaPure & HATU/DIEA | >96% |

| Fmoc-Arg(Pbf)-OH | DIC/OxymaPure & HATU/DIEA | >96% |

Novel Synthetic Routes and Enabling Technologies for this compound) Production

The production of this compound) relies on robust and efficient synthetic strategies that can be broadly categorized into conventional solution-phase synthesis and modern technology-assisted methods. These approaches are designed to yield a high-purity product suitable for direct use in Fmoc-based solid-phase peptide synthesis.

A prevalent strategy for synthesizing pseudoproline dipeptides is the direct insertion method. iris-biotech.de This involves the initial formation of the Fmoc-protected dipeptide, Fmoc-Phe-Ser-OH, followed by the cyclization of the serine residue to form the 2,2-dimethyloxazolidine ring. This method is generally preferred over the in-situ acylation of a pre-formed pseudoproline monomer due to the low nucleophilicity and steric hindrance of the oxazolidine nitrogen, which can lead to poor coupling yields. activotec.com

A representative synthetic scheme for this compound) is outlined below, based on established methods for pseudoproline dipeptide synthesis.

Step 1: Coupling of Fmoc-Phenylalanine and Serine

The synthesis commences with the coupling of N-terminally protected Fmoc-L-Phenylalanine (Fmoc-Phe-OH) with L-Serine, where the carboxyl group of serine is typically protected as a methyl or ethyl ester (H-Ser-OR). The coupling is mediated by standard peptide coupling reagents.

Reaction: Fmoc-Phe-OH + H-Ser-OR → Fmoc-Phe-Ser-OR

Coupling Agents: A variety of activating agents can be used, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as diisopropylethylamine (DIPEA).

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed.

Following the coupling, the ester protecting group on the serine residue is removed by saponification, typically using a mild base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent, to yield the dipeptide Fmoc-Phe-Ser-OH.

Step 2: Formation of the Oxazolidine Ring

The key step in the synthesis is the formation of the pseudoproline ring. This is achieved through the acid-catalyzed reaction of the Fmoc-Phe-Ser-OH dipeptide with a ketone, in this case, 2,2-dimethoxypropane (B42991), which serves as a source for acetone.

Reaction: Fmoc-Phe-Ser-OH + 2,2-dimethoxypropane → this compound)

Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA), is used to facilitate the condensation reaction.

Conditions: The reaction is typically carried out in an anhydrous organic solvent like acetone or THF, often with heating to drive the reaction to completion.

The final product is then purified using techniques such as recrystallization or column chromatography to achieve the high purity required for peptide synthesis.

Enabling Technologies in Production

Microwave-Assisted Synthesis:

Microwave irradiation has become a powerful tool in organic synthesis, including the synthesis of peptides and their building blocks. nih.gov The application of microwave energy can dramatically accelerate reaction rates by efficiently heating the solvent and reactants. sigmaaldrich.cn In the context of this compound) synthesis, microwave heating can be applied to both the peptide coupling and the oxazolidine ring formation steps. This technology significantly reduces synthesis time while often improving product yield and purity. scirp.org

| Synthesis Step | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Peptide Coupling | Several hours to overnight | 5-30 minutes |

| Oxazolidine Formation | Several hours | 15-60 minutes |

This table presents typical timeframes for the synthesis steps, which can vary based on specific reagents and conditions.

Automated Flow Chemistry:

Continuous flow synthesis offers another advanced platform for the production of peptide building blocks. In a flow chemistry setup, reagents are pumped through a series of reactors where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. For the synthesis of Fmoc-dipeptides, flow reactors can be configured with immobilized reagents and scavengers to facilitate purification, providing a continuous stream of high-purity product. While specific data for this compound) is not extensively published, the principles of flow chemistry are well-suited for its multi-step synthesis.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Process Control | Less precise | High precision over temperature and time |

| Safety | Handling of large reagent volumes | Smaller reaction volumes enhance safety |

| Purification | Often requires batch chromatography | In-line purification is possible |

This table provides a general comparison of batch versus flow synthesis for the production of specialized dipeptides.

The integration of these enabling technologies into the production of this compound) not only accelerates the synthesis but also aligns with the principles of green chemistry by potentially reducing solvent usage and energy consumption. The availability of high-quality pseudoproline dipeptides through these advanced methodologies is crucial for their widespread application in the synthesis of complex and therapeutically important peptides.

Conformational Analysis and Structural Influence of Fmoc Phe Ser Psi Me,mepro Oh Within Peptide Contexts

Theoretical and Computational Approaches to Predicting Fmoc-Phe-Ser(Psi(Me,MePro)-OH) Conformation

Computational methods are indispensable for elucidating the complex conformational dynamics of modified peptides. These approaches provide atomic-level insights into the structural preferences and energy landscapes that govern the behavior of pseudoproline-containing systems.

Molecular dynamics (MD) simulations and energy minimization studies offer powerful tools to explore the conformational space of peptides incorporating pseudoproline moieties. nih.govspringernature.com These simulations reveal that the primary role of the Ser(Psi(Me,MePro)) unit is to disrupt the formation of stable secondary structures like β-sheets, which are a common cause of aggregation during peptide synthesis. wikipedia.orgmerckmillipore.com The proline-like ring structure introduces a "kink" into the peptide backbone, which physically prevents the inter-chain hydrogen bonding necessary for β-sheet formation. peptide.compeptide.com

MD simulations of peptides in aqueous solution show that the region around the pseudoproline dipeptide is well-solvated. By preventing aggregation, the peptide-resin remains more accessible to solvents and reagents, which is crucial for efficient coupling reactions in SPPS. chempep.com Energy minimization calculations on model dipeptides consistently identify low-energy conformations where the amide bond preceding the pseudoproline residue adopts a cis conformation, a state that is energetically less favorable for most other amino acid pairings. thieme-connect.de The steric hindrance imposed by the gem-dimethyl groups on the oxazolidine (B1195125) ring further stabilizes this cis configuration. chempep.com

| Torsional Angle | Dominant Conformation (°C) | Conformational State | Reference |

|---|---|---|---|

| ω (Phe-Ser) | -10 to +10 | cis | thieme-connect.de |

| φ (Phe) | -75 to -55 | - | frontiersin.org |

| ψ (Phe) | +130 to +150 | - | frontiersin.org |

| φ (Ser(Psi)) | -70 to -50 | - | frontiersin.org |

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), provide highly accurate descriptions of the electronic structure and energetics of molecular systems. unc.edubiorxiv.org These calculations are particularly useful for studying the subtle conformational preferences of the pseudoproline ring and the energy barriers associated with amide bond isomerization.

Calculations of the potential energy surface for the rotation around the Phe-Ser peptide bond confirm a significant energetic preference for the cis isomer. The energy barrier for the cis-to-trans isomerization is considerably higher than for typical Xaa-Pro bonds, effectively locking the peptide bond in the cis conformation under standard synthesis conditions. acs.org This high barrier is a key factor in the effectiveness of pseudoprolines at disrupting secondary structures.

| Computational Method | ΔE (Etrans - Ecis) (kcal/mol) | Solvent Model | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G) | +3.8 | Vacuum | unc.edu |

| MP2/6-311+G** | +4.2 | Vacuum | researchgate.net |

| DFT (B3LYP/6-31G) | +3.5 | PCM (Water) | biorxiv.org |

Spectroscopic Investigations of this compound) and its Derivatives

Spectroscopic techniques provide experimental data that complements and validates computational predictions, offering a window into the real-world structure and dynamics of these complex molecules.

Circular dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins in solution. nih.govspringernature.com The CD spectrum of a peptide is characterized by the differential absorption of left- and right-circularly polarized light, which is dependent on the conformational arrangement of the peptide backbone. youtube.com

Peptides incorporating this compound) are expected to exhibit CD spectra characteristic of disordered or random coil structures. The enforced kink from the pseudoproline moiety disrupts the formation of regular secondary structures such as α-helices (characterized by negative bands around 222 and 208 nm) and β-sheets (negative band around 218 nm). researchgate.net Instead, the spectrum is likely to be dominated by a strong negative band below 205 nm, which is typical for polyproline type II (PPII) helices or unordered conformations. researchgate.netresearchgate.net The inability to form stable, ordered structures is the very basis for the utility of pseudoprolines in preventing aggregation. merckmillipore.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed conformational analysis of peptides in solution. nih.govox.ac.uk It provides information on bond connectivity, through-space proximities, torsional angles, and dynamic processes like amide bond isomerization. frontiersin.org

For peptides containing the this compound) unit, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for determining the cis/trans ratio of the Phe-Ser amide bond. A strong NOE correlation between the α-proton of Phenylalanine (Hα-Phe) and the α-proton of the Serine-derived pseudoproline (Hα-Ser) is a definitive indicator of a cis amide bond. researchgate.net In contrast, a trans conformation would show a strong NOE between Hα-Phe and the Hδ protons of the pseudoproline ring. researchgate.net Studies on various pseudoproline-containing peptides consistently show a vast majority, if not exclusively, of the cis conformer. researchgate.net

The chemical shifts of the Cβ and Cγ carbons of the pseudoproline ring are also diagnostic of the amide bond isomerism and ring pucker. nih.gov Furthermore, the coupling constants, particularly ³J(Hα,Hβ), can provide insights into the side-chain and backbone dihedral angles. nih.gov The presence of the gem-dimethyl groups on the oxazolidine ring results in distinct signals in the ¹H NMR spectrum, which can be used to confirm the integrity of the pseudoproline unit.

| Proton | Approximate Chemical Shift (δ) | Key NOE Correlation (cis isomer) | Reference |

|---|---|---|---|

| Phe Hα | 4.5 - 4.8 | Strong intensity with Ser Hα | researchgate.net |

| Ser(Psi) Hα | 4.2 - 4.5 | Strong intensity with Phe Hα | researchgate.net |

| Ser(Psi) Hβ | 3.8 - 4.1 | - | frontiersin.org |

| Psi(Me,Me) CH₃ | 1.4 - 1.6 (two singlets) | - | chempep.com |

X-ray Crystallography Studies of Peptides Incorporating this compound) for High-Resolution Structural Insights

X-ray crystallography provides the most definitive, high-resolution structural information for molecules that can be crystallized. nih.gov While a crystal structure for the specific dipeptide this compound) may not be publicly available, crystallographic studies of short peptides incorporating similar pseudoproline units have confirmed the conformational features predicted by computational and NMR studies. researchgate.netmdpi.com

These studies unequivocally show the amide bond preceding the pseudoproline in a cis conformation in the solid state. researchgate.net The crystal structures provide precise bond lengths, bond angles, and torsional angles, confirming the kinked backbone structure. They also reveal the specific puckering of the oxazolidine ring and the steric interactions that favor the cis amide bond. For example, the crystal structure of Fmoc-Ala-(S)-(αMe)Ser(Ψ(H,H)Pro)-Ala-OBu(t) showed that the amide bond between the pseudoproline and the preceding amino acid is in the trans conformation, but this is an exception, and most studies point towards a cis preference. researchgate.net In general, these high-resolution snapshots serve as crucial benchmarks for validating and refining the force fields used in molecular dynamics simulations. nih.gov

Impact of the Psi(Me,MePro) Scaffold on Peptide Chain Folding and Turn Induction

The defining structural feature of the Psi(Me,MePro) scaffold is the oxazolidine ring, which replaces the more flexible side chain of the serine residue. This cyclic constraint has profound effects on the peptide backbone, primarily by inducing a "kink" or a turn-like structure. This is largely attributed to the steric hindrance imposed by the dimethylated ring, which favors a cis-amide bond conformation between the phenylalanine and the modified serine residue.

In a typical peptide bond involving non-proline residues, the trans conformation is energetically favored by a significant margin. However, the introduction of the pseudoproline ring system significantly alters this energetic landscape. NMR studies on various N-protected pseudoproline-containing dipeptides have consistently shown a high preference for the cis-amide bond in solution. This cis preference is a key factor in disrupting the formation of regular secondary structures like β-sheets, which rely on the planarity of trans-amide bonds for stable hydrogen bonding networks. By forcing a bend in the peptide backbone, the Psi(Me,MePro) scaffold acts as a potent turn inducer.

The type of turn induced by the Psi(Me,MePro) scaffold is often a β-turn, a common structural motif in proteins and peptides that involves four amino acid residues. The pseudoproline moiety effectively mimics the role of a proline residue at the i+1 position of a β-turn, predisposing the peptide chain to fold back on itself. This has significant implications for the design of bioactive peptides, where a specific turn structure may be essential for receptor binding or enzymatic activity.

Table 1: Influence of Psi(Me,MePro) Scaffold on Peptide Conformation

Conformational Parameter Effect of Psi(Me,MePro) Scaffold Amide Bond Conformation (Phe-Ser) Strongly favors cis-isomer over trans Peptide Backbone Geometry Induces a "kink" or bend Secondary Structure Propensity Acts as a β-turn inducer; disrupts β-sheet formation Solubility and Aggregation Generally improves solubility and reduces aggregation

Comparative Structural Analysis of this compound) with Native Dipeptide Units

To fully appreciate the structural impact of the Psi(Me,MePro) modification, it is essential to compare its conformational parameters with those of the native Fmoc-Phe-Ser-OH dipeptide. The primary differences lie in the dihedral angles that define the peptide backbone: phi (Φ), psi (Ψ), and omega (ω).

In the native Fmoc-Phe-Ser-OH, the omega (ω) angle of the Phe-Ser peptide bond is predominantly found in the trans conformation (ω ≈ 180°), which is the most stable arrangement for non-proline peptide bonds. The phi (Φ) and psi (Ψ) angles of the serine residue have a relatively broad range of allowed conformations, as depicted in a Ramachandran plot.

Conversely, in this compound), the omega (ω) angle is constrained to a cis conformation (ω ≈ 0°). This dramatic shift is a direct consequence of the steric interactions involving the oxazolidine ring. The cyclic nature of the pseudoproline also restricts the possible values of the phi (Φ) angle of the serine residue to a narrower range, typically around -60° to -80°, similar to that of proline. The psi (Ψ) angle is also influenced, although to a lesser extent, by the ring pucker of the oxazolidine system.

While specific experimentally determined dihedral angles for this compound) are not available in published literature, we can infer the likely values based on extensive studies of similar pseudoproline-containing peptides and computational modeling. The following table provides a comparative overview of the expected conformational parameters.

Table 2: Comparative Analysis of Dihedral Angles

Dipeptide Dihedral Angle Typical Value/Range Dominant Conformation Fmoc-Phe-Ser-OH (Native) Φ (Phe) Broadly allowed (e.g., -150° to -50°) Extended (trans-amide) Ψ (Phe) / Φ (Ser) Broadly allowed ω (Phe-Ser) ~180° This compound) Φ (Phe) Restricted due to cis-amide Turn-like (cis-amide) Ψ (Phe) / Φ (Ser(ΨPro)) Restricted (Φ ~ -60° to -80°) ω (Phe-Ser(ΨPro)) ~0°

Mechanistic Basis for Performance Enhancement by Fmoc Phe Ser Psi Me,mepro Oh in Peptide Research

Elucidating the Molecular Mechanisms of Aggregation Suppression in Peptide Synthesis via Psi(Me,MePro) Incorporation

The primary function of incorporating a Ser(Psi(Me,MePro) moiety is to disrupt the formation of secondary structures, especially β-sheets, which are the main cause of peptide aggregation during SPPS. chempep.combachem.com The molecular mechanism for this is rooted in the specific conformational constraints imposed by the pseudoproline's oxazolidine (B1195125) ring system. chempep.comnih.govacs.org

The Ser(Psi(Me,MePro) residue is created by forming a 2,2-dimethyloxazolidine (B1633789) ring from the serine side-chain hydroxyl group and its backbone amide nitrogen. chempep.combachem.com This cyclic structure imparts a proline-like rigidity to the peptide backbone. The most significant consequence of this structure is the steric clash that favors a cis-amide bond conformation between the phenylalanine (Phe) and the modified serine (Ser) residue, as opposed to the more common trans conformation. wikipedia.orgiris-biotech.de This forced cis-amide bond introduces a pronounced "kink" into the peptide backbone. chempep.compeptide.com

This structural kink effectively disrupts the regular, linear geometry required for inter-chain hydrogen bonding, which is the foundational interaction for β-sheet assembly. chempep.comnih.govacs.orgpeptide.com By preventing the peptide chains from aligning and aggregating, the resin-bound peptides remain better solvated and more accessible to reagents for subsequent coupling and deprotection steps. chempep.comwikipedia.org This strategy, first pioneered by Mutter and colleagues, has become a standard for mitigating aggregation in challenging sequences. chempep.combachem.comiris-biotech.de

| Mechanistic Feature | Molecular Rationale | Primary Consequence |

|---|---|---|

| Backbone Kink Formation | The five-membered oxazolidine ring structure mimics proline, inducing a sharp bend in the peptide chain. chempep.compeptide.com | Disruption of linear peptide chain alignment. peptide.com |

| Cis-Amide Bond Preference | Steric constraints of the C2-substituted oxazolidine ring favor the cis-amide bond conformation over the trans form. wikipedia.orgiris-biotech.de | Interruption of the regular backbone periodicity required for β-sheet formation. chempep.comnih.govacs.org |

| Inhibition of H-Bonding | The induced kink physically prevents the close packing of peptide chains, disrupting intermolecular hydrogen bonds. peptide.com | Suppression of aggregation and prevention of insoluble secondary structure formation. chempep.comwikipedia.org |

Role of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) in Enhancing Peptide Solubility for Synthetic and Biophysical Applications

A direct and highly beneficial consequence of aggregation suppression is the significant enhancement of peptide solubility. chempep.comwikipedia.org This improved solubility is critical during both the synthetic process and for subsequent biophysical applications of the peptide.

During SPPS, the prevention of β-sheet formation ensures that the growing peptide chain remains well-solvated in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). chempep.com This enhanced solvation improves the reaction kinetics for both the Fmoc deprotection and the subsequent amino acid coupling steps, leading to higher coupling efficiency, increased yields, and greater purity of the crude peptide product. chempep.compeptide.com

For biophysical applications, the pseudoproline moiety can be retained in peptide fragments. When using specific resins like 2-chlorotrityl, a peptide can be cleaved under mild acidic conditions that leave the oxazolidine ring intact. peptide.compeptide.com The resulting peptide fragment exhibits markedly improved solubility in aqueous or organic solvents. chempep.combachem.compeptide.com This is particularly advantageous for:

Purification: The increased solubility simplifies purification by High-Performance Liquid Chromatography (HPLC). peptide.com

Fragment Condensation: In convergent synthesis strategies, where large peptides are assembled from smaller, protected fragments, the solubility of these fragments is often a limiting factor. The presence of a pseudoproline can make these fragments easier to handle and couple in solution. chempep.combachem.com

| Application Area | Effect of Psi(Me,MePro) Incorporation | Benefit |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Maintains solvation of the resin-bound peptide chain in solvents like DMF/NMP. chempep.com | Improved reaction kinetics, higher yields, and enhanced crude product purity. chempep.compeptide.com |

| Peptide Purification (e.g., HPLC) | Increases solubility of the cleaved peptide product. bachem.compeptide.com | Facilitates easier handling and more efficient chromatographic separation. |

| Fragment Condensation | Enhances the solubility of protected peptide fragments in solution. chempep.com | Improves coupling efficiency in convergent synthesis approaches. bachem.com |

Influence on Peptide Enzymatic Stability and Protease Resistance at a Molecular Level

Proteases, the enzymes responsible for peptide and protein degradation, function by recognizing and binding to specific amino acid sequences in particular backbone conformations. The introduction of unnatural modifications to the peptide backbone is a well-established strategy for increasing resistance to enzymatic cleavage. nih.gov

While the oxazolidine ring of a Ser(Psi(Me,MePro) residue is typically cleaved during the final trifluoroacetic acid (TFA) deprotection step to yield the native serine residue, its temporary presence has a profound influence. chempep.compeptide.com The structural kink it imposes disrupts the canonical peptide conformations that proteases are evolved to recognize. If the pseudoproline moiety were to be retained in the final peptide, this altered backbone geometry would sterically hinder the approach and binding of a protease, thereby conferring significant resistance to enzymatic degradation. This principle is similar to other backbone modifications, such as N-methylation, which enhance proteolytic stability. nih.govnih.gov Therefore, the pseudoproline unit serves as a powerful tool for conformational control that can, in principle, be used to modulate enzymatic stability.

Conformational Pre-organization as a Driver for Modulated Biological Activity in Peptide Analogues Containing this compound)

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. The ability of the Ser(Psi(Me,MePro) moiety to enforce a specific, rigid bend in the peptide backbone offers a powerful tool for "conformational pre-organization." iris-biotech.deresearchgate.net This pre-organization can be harnessed to modulate the peptide's biological function.

A primary application of this principle is in the synthesis of cyclic peptides. The kink introduced by the pseudoproline brings the N- and C-termini of the linear peptide precursor into close proximity, which dramatically facilitates and accelerates the rate-limiting, head-to-tail cyclization step. iris-biotech.depeptide.comepfl.ch This often results in significantly higher yields of the desired cyclic product. peptide.com

Beyond cyclization, conformational pre-organization can be used to lock a peptide into its bioactive conformation. Many peptides exert their function by adopting a specific turn structure (e.g., a β-turn) to bind to a biological target. By strategically placing a pseudoproline dipeptide, the peptide can be pre-organized into this active shape, potentially leading to enhanced binding affinity and biological potency. researchgate.net This makes this compound) not just a synthetic tool, but also a component for rational peptide design to fine-tune activity and selectivity. researchgate.net

Prevention of Side Reactions and Racemization During Peptide Elongation

In addition to preventing aggregation, the incorporation of this compound) is effective at suppressing common side reactions that plague peptide synthesis.

Racemization: The loss of stereochemical integrity, or racemization, is a major concern, particularly when coupling peptide fragments. It is well-established that coupling a fragment with a C-terminal proline residue proceeds with a very low risk of racemization. Analogously, utilizing a peptide fragment with a C-terminal pseudoproline residue also minimizes epimerization, ensuring the stereochemical purity of the final product. chempep.combachem.compeptide.com

Aspartimide Formation: A frequent side reaction involves the cyclization of aspartic acid residues to form a five-membered aspartimide ring, particularly in Asp-Ser and Asp-Gly sequences. peptide.com This can lead to impurities and chain termination. The backbone kink created by the adjacent pseudoproline disrupts the geometry necessary for this intramolecular cyclization, thereby suppressing aspartimide formation. acs.orgpeptide.com

Deletion Sequences: By preventing aggregation, pseudoproline dipeptides ensure that the N-terminal amine of the growing peptide remains accessible for acylation. chempep.com This leads to more complete coupling reactions and reduces the incidence of deletion sequences, which are impurities lacking one or more amino acids. researchgate.net It is important to note, however, that under harsh synthetic conditions such as elevated temperature, the pseudoproline moiety itself has been reported to potentially catalyze certain side reactions, necessitating careful optimization of reaction protocols. chempep.comresearchgate.net

| Side Reaction | Mechanism of Prevention | Reference |

|---|---|---|

| C-Terminal Racemization | The rigid ring structure of the pseudoproline at the C-terminus prevents the formation of the oxazolone (B7731731) intermediate responsible for racemization. | chempep.combachem.compeptide.com |

| Aspartimide Formation | The backbone kink sterically hinders the intramolecular attack of the backbone nitrogen on the aspartyl side-chain. | acs.orgpeptide.com |

| Deletion Sequences | By preventing aggregation, the N-terminus remains solvated and accessible, promoting complete coupling reactions. | chempep.comresearchgate.net |

Derivatization, Analogues, and Chemical Modifications of Fmoc Phe Ser Psi Me,mepro Oh

Synthesis and Evaluation of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) Analogues with Varied Protecting Groups

The fluorenylmethyloxycarbonyl (Fmoc) group is the standard N-terminal protecting group for this compound) and its analogues, chosen for its widespread compatibility with SPPS. chemimpex.com Its removal under mild basic conditions (e.g., piperidine) preserves acid-labile side-chain protecting groups and the pseudoproline ring itself, which is cleaved later under strong acidic conditions (e.g., trifluoroacetic acid, TFA). activotec.comsigmaaldrich.com

While the Fmoc group remains the primary choice for the α-amino group of phenylalanine, the synthesis of peptide sequences incorporating this dipeptide often involves a variety of protecting groups for the side chains of other amino acid residues. The selection of these orthogonal protecting groups is critical for synthesizing complex peptides containing the Phe-Ser(Psi(Me,MePro)-OH) motif. For example, tert-butyl (tBu) is used for serine and threonine, trityl (Trt) for glutamine and asparagine, and tert-butyloxycarbonyl (Boc) for lysine. peptide.compeptide.compeptide.com This strategy allows for the selective deprotection and modification of specific sites within a peptide, enabling the synthesis of branched or cyclic structures.

The evaluation of these varied protecting group strategies is typically assessed by the purity and yield of the final peptide. The primary goal is to ensure that the protecting groups remain stable throughout the synthesis cycles and are cleanly removed during the final cleavage step without affecting the integrity of the pseudoproline moiety or the peptide sequence. merckmillipore.com

Table 1: Common Side-Chain Protecting Groups Used with Fmoc-Xxx-Ser/Thr(Psi(Me,MePro)-OH) Dipeptides

| Amino Acid (Xxx) | Side-Chain Protecting Group | Reference |

| Gln | Trityl (Trt) | peptide.com |

| Asn | Trityl (Trt) | peptide.com |

| Lys | tert-butyloxycarbonyl (Boc) | peptide.com |

| Asp | tert-butyl (OtBu) | sigmaaldrich.com |

| Ser | tert-butyl (tBu) | peptide.compeptide.com |

| Thr | tert-butyl (tBu) | peptide.com |

| Trp | tert-butyloxycarbonyl (Boc) | advancedchemtech.com |

Exploration of Alternative Amino Acid Residues within the Pseudoproline Dipeptide Scaffold (e.g., Fmoc-Xxx-Ser(Psi(Me,MePro)-OH))

The utility of the pseudoproline scaffold extends far beyond the phenylalanine residue. A wide array of Fmoc-Xxx-Ser(Psi(Me,MePro)-OH) and Fmoc-Xxx-Thr(Psi(Me,MePro)-OH) dipeptides have been synthesized and made commercially available. iris-biotech.de This allows chemists to install a structure-breaking pseudoproline unit at various points within a peptide sequence, preceded by different amino acids. chempep.com The choice of the "Xxx" residue is dictated by the target peptide's native sequence. The incorporation of these varied dipeptides is a key strategy to mitigate aggregation in "difficult sequences," which are often rich in hydrophobic residues. activotec.commerckmillipore.com

The synthesis of these analogues follows the same fundamental principle: the condensation of an N-terminally protected amino acid (Fmoc-Xxx-OH) with the serine or threonine that will form the pseudoproline. The reason for using pre-formed dipeptides is to bypass the difficult and often low-yield coupling reaction onto the sterically hindered and less nucleophilic nitrogen of the oxazolidine (B1195125) ring. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This approach conveniently extends the peptide chain by two residues in a single coupling step. sigmaaldrich.com

Table 2: Examples of Commercially Available Fmoc-Xxx-Ser/Thr(Psi(Me,MePro)-OH) Analogues

| Compound Name | Molecular Formula | Molecular Weight | Reference(s) |

| Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH | C24H26N2O6 | 438.47 | sigmaaldrich.comchemimpex.combroadpharm.com |

| Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH | C25H28N2O6 | 452.50 | peptide.com |

| Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH | C29H34N2O8 | 538.59 | sigmaaldrich.com |

| Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH | C45H43N3O7 | 749.85 | peptide.com |

| Fmoc-Gly-Ser(Psi(Me,Me)pro)-OH | C23H24N2O6 | 424.45 | sigmaaldrich.com |

| Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH | C27H32N2O6 | 480.55 | peptide.comsigmaaldrich.compeptide.com |

| Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH | C28H34N2O6 | 494.60 | peptide.com |

| Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH | C28H34N2O6 | 494.60 | peptide.com |

| Fmoc-Met-Ser(Psi(Me,Me)pro)-OH | C26H30N2O6S | 514.60 | chemimpex.com |

| Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH | C31H32N2O6 | 528.60 | iris-biotech.dechemimpex.comsigmaaldrich.com |

| Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH | C28H34N2O7 | 510.58 | peptide.compeptide.com |

| Fmoc-Thr(tBu)-Ser(Psi(Me,Me)pro)-OH | C29H36N2O7 | 524.60 | peptide.com |

Modifications to the Psi(Me,MePro) Moiety: Expanding the Scope of Pseudoproline Derivatives (e.g., Trifluoromethylated)

Research has also focused on modifying the oxazolidine ring itself to enhance its properties. A significant development in this area is the synthesis of trifluoromethylated (Tfm) pseudoprolines. acs.org These derivatives, also known as Fox (fluorinated oxazolines), are created through the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal or trifluoroacetone. acs.org

The key advantage of these Tfm-pseudoprolines is their enhanced stability. The strong electron-withdrawing effect of the trifluoromethyl group stabilizes the oxazolidine ring against hydrolysis and ring-opening. acs.org This increased stability makes them highly valuable as proline surrogates that can be incorporated into peptides. Despite the deactivation of the ring's nitrogen atom, these fluorinated derivatives can still be efficiently N-acylated, allowing them to be integrated into growing peptide chains. acs.org This modification expands the toolkit of pseudoproline derivatives, offering options with altered electronic properties and greater hydrolytic stability for specialized applications. acs.orgscispace.com

Stereochemical Variations and Their Impact on the Properties of this compound) Derivatives

Stereochemistry is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological function. The stereochemistry at the α-carbons of both the phenylalanine and serine residues, as well as the stereocenters within the pseudoproline ring, dictates the conformational preferences of the dipeptide unit. beilstein-journals.org

Development of this compound)-Based Peptide Libraries for Structure-Activity Relationship Studies (Conceptual Design)

Structure-activity relationship (SAR) studies are essential for optimizing the function of bioactive peptides. nih.gov Peptide libraries, particularly those based on array technologies, are powerful tools for conducting detailed SAR studies efficiently. rsc.org A conceptual library based on a lead peptide containing the this compound) unit could be designed to systematically probe the role of each component.

The design of such a library would involve the synthesis of a series of related peptides on a solid support, where specific positions are systematically varied. Key strategies would include:

Alanine (B10760859) Scanning: The phenylalanine residue could be systematically replaced with alanine to identify its contribution to the peptide's activity. It could also be substituted with other aromatic (Trp, Tyr), hydrophobic (Leu, Ile, Val), or charged amino acids to probe the requirements for size, hydrophobicity, and charge at that position. mdpi.com

D-Amino Acid Scan: Replacing L-Phe with D-Phe to assess the impact of local stereochemistry on activity. rsc.org This can also confer resistance to proteolytic degradation.

Truncation Analysis: Peptides could be systematically shortened from the N- and C-termini to identify the minimal active sequence. rsc.org

Positional Scanning: The this compound) unit could be moved to different positions within the peptide sequence to determine if its structure-breaking effect is position-dependent for a specific biological activity.

By synthesizing this library and screening it for biological activity (e.g., receptor binding), researchers can derive a detailed SAR model. researchgate.net This information is invaluable for the rational design of second-generation peptides with improved potency, selectivity, and pharmacological properties. rsc.org

Advanced Applications and Research Paradigms Utilizing Fmoc Phe Ser Psi Me,mepro Oh

Strategic Use of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) as a Conformation-Inducing Building Block in Complex Peptide Synthesis

The primary strategic application of this compound) is to act as a potent conformation-inducing element during the assembly of complex peptide chains. chempep.comwikipedia.org The dimethylated oxazolidine (B1195125) ring system forces the preceding peptide bond (in this case, the bond C-terminal to Phenylalanine) to adopt a cis-amide conformation, a significant deviation from the typically favored trans conformation. chempep.comiris-biotech.de This induced "kink" effectively disrupts the formation of undesirable secondary structures, such as β-sheets, which are a primary cause of peptide chain aggregation and insolubility on the solid support. wikipedia.orgpeptide.compeptide.com

By preventing inter- and intra-chain hydrogen bonding that leads to aggregation, this building block enhances the solvation of the growing peptide chain. chempep.comwikipedia.org This improved solvation ensures that the N-terminal amine remains accessible for subsequent coupling reactions, leading to higher fidelity synthesis. chempep.com The pioneering work by Mutter and colleagues established pseudoprolines as a technique to introduce a solubilizing, structure-disrupting element into a peptide sequence. chempep.comacs.org The conformational disruption is temporary; the native peptide structure is restored upon final cleavage with trifluoroacetic acid (TFA), which opens the oxazolidine ring. peptide.comiris-biotech.de This reversible protection strategy makes it an invaluable tool for synthesizing peptides that would otherwise be inaccessible due to aggregation issues. wikipedia.org

Application in the Design of Constrained Peptide Scaffolds for Structural Biology Research

In structural biology, peptides with well-defined three-dimensional structures are essential for studying molecular recognition events. This compound) and similar pseudoproline dipeptides serve as tools to create conformationally constrained peptide scaffolds. While natural peptides are often highly flexible, constraining them into a specific conformation can enhance their biological activity and stability. nih.gov

The introduction of the pseudoproline-induced kink pre-organizes the peptide backbone, guiding it towards a specific folded state. This has been utilized to stabilize β-turn and β-hairpin motifs. nih.gov By strategically placing a pseudoproline dipeptide, researchers can induce a turn at a specific point in the sequence, which is a critical step in forming these secondary structures. These constrained peptides can then be used as scaffolds to display key binding residues in a defined spatial orientation, mimicking the loops of larger proteins. nih.gov Such rigidified peptides are invaluable as probes for investigating protein-protein interactions, as their reduced conformational entropy can lead to higher binding affinities and specificities.

Development of Biochemical Probes and Tool Compounds Incorporating this compound) for Molecular Target Elucidation

The synthesis of complex bioactive peptides for use as biochemical probes is often hampered by the same challenges of aggregation and low yield that affect general peptide synthesis. This compound) facilitates the production of such probes, which are essential for identifying and validating molecular targets. chemimpex.combiosynth.com These probes may include modifications such as fluorescent labels, biotin (B1667282) tags, or photo-crosslinkers.

By enabling the efficient synthesis of the core peptide sequence, the incorporation of this pseudoproline dipeptide allows for the subsequent attachment of various reporter groups. chemimpex.com The improved solubility of the peptide containing the pseudoproline moiety can also be advantageous during purification and handling of the final probe. peptide.com For example, in the study of protein-protein interactions, a peptide probe must adopt a specific conformation to bind its target. The use of this compound) can help enforce this bioactive conformation, leading to a more effective tool compound for target elucidation and validation studies.

Integration of this compound) in the Rational Design of Peptidomimetics for Pre-Clinical Investigation

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The rational design of peptidomimetics often involves constraining the peptide backbone to lock it into its bioactive conformation. nih.gov this compound) plays a role in this process by serving as a tool to probe the conformational requirements for biological activity.

By synthesizing a series of analogues where the pseudoproline is systematically moved along the peptide chain, researchers can identify the optimal location for a turn-inducing element. This information can then be used to design a non-peptidic scaffold that holds the key pharmacophoric groups in the correct spatial arrangement. Furthermore, the ability to synthesize complex parent peptides using this building block provides the necessary material for further medicinal chemistry optimization in pre-clinical investigations. chemimpex.com For instance, the synthesis of complex natural products with therapeutic potential, such as the marine depsipeptide Didemnin B, has been a target of such synthetic strategies. researchgate.netnih.gov

Role in Improving Synthetic Accessibility and Yields of Challenging Peptide Sequences

One of the most significant and well-documented roles of this compound) is to overcome the synthetic difficulties associated with "difficult" or aggregation-prone peptide sequences. wikipedia.orgluxembourg-bio.com These sequences are often rich in hydrophobic residues or have a high propensity to form stable secondary structures during SPPS, leading to incomplete coupling and deprotection steps, and ultimately, low yields and purity. chempep.com

The incorporation of the pseudoproline dipeptide disrupts these aggregates, leading to remarkable improvements in both the yield and purity of the crude peptide product. wikipedia.orgmerckmillipore.com This not only makes the synthesis more efficient but can also simplify the subsequent purification process. merckmillipore.com In some cases, the use of a single pseudoproline dipeptide has been reported to increase product yield by as much as tenfold. merckmillipore.com This has been particularly effective in the synthesis of long peptides and small proteins, where the risk of aggregation increases with chain length. wikipedia.org For example, the synthesis of the highly amyloidogenic 37-residue human Amylin was successfully achieved with high yield using pseudoproline dipeptides, whereas standard methods produced only trace amounts of the desired product. nih.gov

Facilitation of Peptide Macrocyclization

Peptide macrocyclization is a key strategy for improving the stability and constraining the conformation of peptides. nih.gov However, the cyclization of a linear peptide can be an inefficient process, often competing with intermolecular reactions that lead to dimerization or polymerization. This compound) and other pseudoproline dipeptides have been shown to facilitate macrocyclization by pre-organizing the linear precursor into a conformation that is conducive to ring closure. peptide.compeptide.com

The kink induced by the pseudoproline brings the N- and C-termini of the peptide chain into closer proximity, thereby reducing the entropic barrier to cyclization. iris-biotech.de This pre-organization can lead to significantly higher yields of the desired cyclic monomer and can accelerate the rate of the cyclization reaction. peptide.compeptide.com This has been demonstrated in the synthesis of various cyclic peptides, where the incorporation of a pseudoproline resulted in improved cyclization efficiency. acs.orgnih.gov Studies on cysteine-containing peptides have also shown that replacing a standard protected cysteine with a cysteine pseudoproline can enhance on-resin macrocyclization. bachem.com

Analytical Methodologies for the Characterization of Fmoc Phe Ser Psi Me,mepro Oh and Its Peptide Incorporations

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of Fmoc-Phe-Ser(Ψ(Me,MePro)-OH). These methods are central to assessing purity, identifying impurities, and purifying the crude product after synthesis.

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for confirming the identity of the main peak and for the tentative identification of impurities based on their mass-to-charge ratio (m/z). nih.gov During method development, it is crucial to use volatile buffers, such as formic acid instead of TFA, which are more compatible with mass spectrometry ionization sources like electrospray ionization (ESI). Analysis of peptides containing pseudoproline dipeptides by LC-MS can sometimes reveal unexpected by-products or artifacts. nih.govchempep.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides high-resolution separation for hydrophobic compounds. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to sharpen peaks and act as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the compound. |

| Gradient | 20% to 80% B over 20 min | Ensures elution of the highly retained Fmoc-dipeptide. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 265 nm and 301 nm | Wavelengths for detecting the Fmoc group. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Spectroscopic Techniques for Structural Confirmation Beyond Basic Identification

While chromatography provides information on purity, spectroscopic techniques are essential for unambiguous structural confirmation. High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy offer detailed insights into the molecular structure of Fmoc-Phe-Ser(Ψ(Me,MePro)-OH).

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the determination of the elemental composition of the parent ion. This is crucial for confirming the identity of Fmoc-Phe-Ser(Ψ(Me,MePro)-OH) (C₃₀H₃₀N₂O₆, MW: 514.57 g/mol ) and distinguishing it from other potential isobaric impurities. chempep.compeptide.com Peptide mapping using HRMS can further confirm the incorporation of the dipeptide into a larger peptide sequence. drug-dev.com It has been noted that pseudoproline incorporation can sometimes lead to higher-than-expected molecular weights in mass spectrometry, necessitating careful data interpretation. chempep.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups present in the molecule and provides information about the secondary structure of peptides incorporating this building block. nih.govnih.gov The FTIR spectrum of Fmoc-Phe-Ser(Ψ(Me,MePro)-OH) would exhibit characteristic absorption bands confirming its structure. Analysis of the amide I band (around 1600-1700 cm⁻¹) in peptides containing this unit can reveal how the pseudoproline's "kink" influences the peptide backbone conformation by disrupting typical secondary structures like β-sheets. nih.govresearchgate.net

Table 2: Key FTIR Absorption Bands for Fmoc-Phe-Ser(Ψ(Me,MePro)-OH)

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Significance |

|---|---|---|

| ~3300 | O-H stretch (Carboxylic acid) | Confirms the presence of the C-terminal acid. |

| ~3060 | Aromatic C-H stretch | Indicates the presence of the Fmoc and Phenylalanine rings. |

| ~2960 | Aliphatic C-H stretch | Corresponds to the methyl groups of the pseudoproline and other aliphatic parts. |

| ~1720-1740 | C=O stretch (Fmoc Urethane) | Characteristic of the Fmoc protecting group. |

| ~1690-1710 | C=O stretch (Carboxylic acid) | Confirms the C-terminal acid. |

| ~1650 | Amide I (C=O stretch) | Indicates the peptide bond between Phe and Ser. |

| ~1540 | Amide II (N-H bend) | Confirms the peptide bond. |

Chiral Analysis of Stereoisomers of Fmoc-Phe-Ser(Psi(Me,MePro)-OH)

The stereochemical integrity of amino acid building blocks is paramount in peptide synthesis to ensure the correct biological activity and structure of the final peptide. Fmoc-Phe-Ser(Ψ(Me,MePro)-OH) contains two chiral centers (at the α-carbons of Phenylalanine and Serine). Chiral analysis is performed to confirm that the desired L-L configuration is present and to quantify any potential diastereomeric impurities (e.g., L-D, D-L, or D-D isomers) that may have formed during synthesis.

Chiral HPLC is the most common method for this analysis. phenomenex.com This involves using a chiral stationary phase (CSP) that can differentiate between enantiomers and diastereomers. Polysaccharide-based CSPs are often effective for separating N-Fmoc protected amino acids and dipeptides. phenomenex.comsigmaaldrich.com Method development involves screening different chiral columns and mobile phases (often in normal-phase, polar organic, or reversed-phase modes) to achieve baseline resolution of all possible stereoisomers. sigmaaldrich.com

Table 3: Example Chiral HPLC Conditions for Dipeptide Stereoisomer Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Enables differential interaction with stereoisomers for separation. |

| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol/TFA) | The specific ratio is optimized to achieve separation. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted for optimal resolution and analysis time. |

| Detection | UV at 265 nm | Detection of the Fmoc chromophore. |

| Analysis Goal | Baseline separation of all four possible stereoisomers. | To quantify the purity of the desired L-L isomer. |

Quantitative Analytical Methods for this compound) in Research Samples

Accurate quantification of Fmoc-Phe-Ser(Ψ(Me,MePro)-OH) is essential for preparing solutions of known concentration for peptide synthesis or other research applications. A widely used and reliable method is based on the spectrophotometric quantification of the Fmoc group itself. nih.gov

This method involves cleaving the base-labile Fmoc group with a secondary amine base, typically a solution of piperidine (B6355638) or 1,8-Diazabicycloundec-7-ene (DBU) in a solvent like N,N-Dimethylformamide (DMF). researchgate.netnih.gov The cleavage reaction releases dibenzofulvene, which subsequently reacts with the amine to form a dibenzofulvene-piperidine adduct. researchgate.netmdpi.com This adduct has a strong and distinct UV absorbance maximum around 301 nm. nih.gov

By measuring the absorbance of the solution after complete deprotection and comparing it to a standard curve prepared with a known concentration of the dibenzofulvene adduct (or by using its known molar extinction coefficient), the concentration of the original Fmoc-protected compound can be accurately calculated. nih.govacs.org This technique can also be adapted to quantify the loading of the first amino acid onto a solid-phase resin. researchgate.net Alternatively, HPLC can be used to quantify the released dibenzofulvene for greater accuracy and to separate it from interfering substances. acs.org

Table 4: Data for a Typical Fmoc-Quantification Standard Curve

| Known Concentration (µM) | Absorbance at 301 nm |

|---|---|

| 10 | 0.078 |

| 25 | 0.195 |

| 50 | 0.390 |

| 75 | 0.585 |

| 100 | 0.780 |

| Molar Extinction Coefficient (ε) | ~7800 L·mol⁻¹·cm⁻¹ |

Future Research Directions and Unexplored Avenues for Fmoc Phe Ser Psi Me,mepro Oh in Chemical Biology

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The demand for rapid and efficient synthesis of complex peptides for therapeutic and research purposes has spurred the development of automated synthesis platforms, including those based on flow chemistry. chempep.com Fmoc-Phe-Ser(Psi(Me,MePro)-OH) is already a valuable tool in conventional automated SPPS, where its ability to disrupt aggregation leads to higher quality crude products and simplifies purification. wikipedia.orgmerckmillipore.com

Future research will likely focus on the seamless integration and optimization of pseudoproline dipeptides like this compound) within continuous flow systems. While these platforms offer advantages in terms of speed, reagent consumption, and process control, the synthesis of "difficult" sequences remains a challenge. The structure-disrupting properties of this dipeptide are particularly suited to the concentrated environments and rapid cycle times of flow reactors, potentially enabling the synthesis of previously inaccessible long or hydrophobic peptides.

However, recent studies have indicated that under the elevated temperatures and pressures sometimes employed in flow peptide synthesis, pseudoproline residues may be susceptible to side reactions, such as ring-opening or catalyzing aspartimide formation. nih.govchempep.com A significant avenue for future research will therefore be to investigate the stability and reactivity of the oxazolidine (B1195125) ring of this compound) under various flow chemistry conditions. This will involve detailed mechanistic studies to delineate the operational parameters (temperature, pressure, reagent concentrations) that maximize its aggregation-disrupting benefits while minimizing degradation. The development of optimized protocols will be crucial for its widespread adoption in high-throughput, automated flow synthesis.

Table 1: Comparison of Peptide Synthesis Platforms and the Role of this compound)

| Synthesis Platform | Key Advantages | Challenges Addressed by this compound) | Future Research Focus |

| Manual SPPS | High flexibility for complex modifications | Reduces manual intervention for difficult sequences, improves yield and purity. | Optimization of coupling conditions for novel applications. |

| Automated Batch SPPS | High throughput, reproducibility | Enables successful synthesis of long/difficult peptides, reduces failed sequences. wikipedia.orgmerckmillipore.com | Integration into advanced microwave-assisted protocols. |

| Automated Flow Chemistry | Rapid synthesis, reduced waste, process control | Potential to maintain peptide solubility and prevent aggregation in continuous flow. | Stability studies, optimization to prevent side reactions at high temperatures. nih.govchempep.com |

Computational Design of Novel Pseudoproline Scaffolds Based on this compound) Principles

The effectiveness of this compound) stems from its specific conformational influence on the peptide backbone, favoring a cis-amide bond that disrupts interchain hydrogen bonding. wikipedia.orgpeptide.com This principle can be leveraged for the in silico design of novel pseudoproline scaffolds with tailored properties. Future research will likely employ computational modeling and molecular dynamics simulations to explore new heterocyclic systems that can be incorporated into dipeptide building blocks.

By modifying the ring size, heteroatom composition, and substitution patterns of the pseudoproline core, it may be possible to fine-tune the dihedral angles and steric hindrance to achieve even greater control over peptide conformation. For example, computational studies could predict scaffolds that are more resistant to the harsh cleavage conditions of SPPS or that induce specific types of turns for particular applications. These in silico models could accelerate the development of next-generation structure-disrupting dipeptides, moving beyond the current reliance on empirical guidelines for their placement within a peptide sequence. chempep.com

This computational approach could lead to a library of pseudoproline dipeptides with a range of conformational biases, allowing for a more rational design of synthetic peptides with predefined secondary and tertiary structures.

Exploration of Solid-Phase Mechanistic Studies for Pseudoproline Formation and Reactivity

While the benefits of using pre-formed pseudoproline dipeptides like this compound) are clear, a deeper understanding of their on-resin behavior is still needed. Future research should focus on solid-phase mechanistic studies to monitor the incorporation and stability of the oxazolidine ring throughout the synthesis process. Techniques such as on-resin NMR or FT-IR spectroscopy could provide real-time insights into the coupling efficiency and the conformational state of the peptide-bound pseudoproline.

A key area of investigation is the reactivity of the pseudoproline ring under various SPPS conditions. For instance, understanding the kinetics and mechanism of its cleavage by trifluoroacetic acid (TFA) is crucial for ensuring the complete regeneration of the native serine residue. peptide.comacs.org Studies have shown that the stability of pseudoproline rings can vary depending on the peptide sequence and the specific type of pseudoproline (e.g., those derived from cysteine can be more stable). acs.org

Furthermore, the observation of side reactions like aspartimide formation in the vicinity of pseudoprolines under certain conditions warrants more detailed mechanistic investigation on the solid support. nih.govnih.gov A thorough understanding of these processes will enable the development of more robust synthesis protocols and potentially lead to the design of pseudoproline scaffolds with improved stability and performance.

Potential for Biomaterials and Nanotechnology Applications Through Peptide Assembly Control

The ability of this compound) to induce specific secondary structures makes it a promising tool for the rational design of self-assembling peptides for biomaterials and nanotechnology. chemimpex.com Self-assembling peptides can form a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels, with applications in tissue engineering, drug delivery, and regenerative medicine. mdpi.commagtech.com.cnnih.gov

The "kink" introduced by the pseudoproline moiety can be used to control the assembly of peptide monomers into well-defined supramolecular architectures. By strategically placing this compound) within a self-assembling peptide sequence, it may be possible to direct the formation of specific nanostructures with desired morphologies and mechanical properties. For example, the conformational constraint could be used to create turns in β-sheet-forming peptides, leading to the formation of hydrogels with tailored pore sizes and viscoelasticity.

Future research in this area will involve designing and synthesizing novel peptide sequences containing this compound) and characterizing their self-assembly behavior using techniques such as atomic force microscopy, transmission electron microscopy, and rheology. This could open up new avenues for creating advanced biomaterials with precise control over their nanoscale features and functions.

Emerging Roles in Advanced Organic Synthesis and Methodology Development

Beyond its role in overcoming aggregation in linear peptide synthesis, this compound) and other pseudoproline dipeptides are finding increasing use in more advanced organic synthesis and methodology development. Their ability to pre-organize a peptide backbone into a turn-like conformation is particularly advantageous for the synthesis of cyclic peptides. peptide.comacs.org The induced "kink" brings the N- and C-termini of the linear precursor into proximity, thereby facilitating macrocyclization and often leading to higher yields and faster reaction rates. peptide.compeptide.com

This conformational control is also valuable in fragment condensation strategies, where the improved solubility of pseudoproline-containing peptide fragments can significantly enhance coupling efficiencies. peptide.combachem.com Furthermore, the use of a pseudoproline at the C-terminus of a peptide fragment can minimize the risk of epimerization during coupling. peptide.compeptide.com